Methyl 4-bromo-2-chlorobenzoate
Overview
Description
Methyl 4-bromo-2-chlorobenzoate is a chemical compound involved in various synthetic and structural studies. Its importance lies in its role as a building block for complex molecules in chemical synthesis and its unique structural properties.
Synthesis Analysis
The synthesis of related compounds often involves multistep processes. For example, the synthesis of 4-Bromo-2-chlorotoluene, a similar compound, was achieved by reducing 4-bromo-2-nitrotoluene to 5-bromo-2-methylaniline, followed by diazotization and the Sandmeyer reaction, yielding a 68% overall yield (Xue Xu, 2006). Similarly, the synthesis of Methyl 2-Bromo-6-chlorobenzoate involved esterification of the parent acid produced through an o-lithiation/carboxylation approach, highlighting the importance of vigilant temperature control in these synthesis processes (M. Hickey et al., 2005).
Molecular Structure Analysis
The molecular structure of related chlorobenzoate compounds has been extensively studied. For instance, Methyl 3-chlorobenzoate was analyzed using gas electron diffraction and ab initio calculations, revealing its conformational equilibrium and detailed structural parameters (H. Takashima et al., 1999).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating significant reactivity due to their functional groups. For example, Schiff base compounds synthesized from bromo-chloro-substituted phenols showed important chemical properties in terms of hydrogen bond interactions and three-dimensional network building (B. K. Kırca et al., 2021).
Physical Properties Analysis
The physical properties of chlorobenzoates and related compounds, such as melting and boiling points, solubility, and crystalline structure, are crucial for their applications in synthesis and material science. For example, the study of 4-Bromo-3-methylanilinium perchlorate 18-crown-6 clathrate revealed insights into its supramolecular structure and hydrogen bonding patterns (Qiang Xu & Min-Min Zhao, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior of methyl 4-bromo-2-chlorobenzoate and similar compounds, are significant for their use in organic synthesis. The study of various chlorinated thiophenes, for instance, provided valuable insights into their preparation, reactions, and tautomeric properties, which are relevant for understanding the chemical behavior of methyl 4-bromo-2-chlorobenzoate (J. Skramstad et al., 2000).
Scientific Research Applications
Environmental Biodegradation :
- Alcaligenes denitrificans NTB-1 has been shown to metabolize 4-bromo- and 4-iodobenzoate, similar to 4-chlorobenzoate, through hydrolytic dehalogenation, yielding 4-hydroxybenzoate. This demonstrates potential environmental biodegradation applications of halogenated benzoates including Methyl 4-bromo-2-chlorobenzoate (van den Tweel, Kok, & de Bont, 1987).
Chemical Synthesis and Process Development :
- A scalable process for the synthesis of Methyl 2-Bromo-6-chlorobenzoate has been developed, indicating the industrial applicability of similar compounds (Hickey et al., 2005).
Reactivity and Selectivity Studies :
- Studies on the reactivity of methyl chlorobenzoate analogues with trimethylstannyl anions have provided insights into the regioselectivity and reaction mechanisms, which are crucial for understanding the chemical behavior of Methyl 4-bromo-2-chlorobenzoate (Montañez, Uranga, & Santiago, 2010).
Pharmaceutical Intermediate Synthesis :
- The synthesis of intermediates for pharmaceutical applications, such as the enterokinetic agent R108512, involves steps that could be analogous to those used in handling Methyl 4-bromo-2-chlorobenzoate (Willemsens et al., 2004).
Structural and Conformational Analysis :
- Studies on the structural and conformational aspects of methyl chlorobenzoates, including Methyl 3-chlorobenzoate, can provide valuable insights for the understanding of Methyl 4-bromo-2-chlorobenzoate's physical and chemical properties (Takashima et al., 1999).
Molecular Liquids and Solubility Studies :
- Investigations into the solubility and thermodynamics of chlorobenzoic acids in various solvents are relevant to the practical applications of Methyl 4-bromo-2-chlorobenzoate (Qian et al., 2019).
Environmental Microbial Transformation Studies :
- Research on the microbial transformation rates of various chemicals, including methyl-3-chlorobenzoate, in different environments provides a basis for understanding the environmental fate of Methyl 4-bromo-2-chlorobenzoate (Newton, Gattie, & Lewis, 1990).
Safety And Hazards
properties
IUPAC Name |
methyl 4-bromo-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNXIWYWUKTWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622124 | |
Record name | Methyl 4-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-chlorobenzoate | |
CAS RN |
185312-82-7 | |
Record name | Methyl 4-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Bromo-2-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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